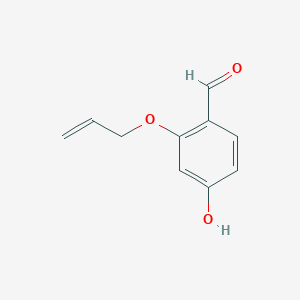
2-Allyloxy-4-hydroxy-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyloxy-4-hydroxy-benzaldehyde is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry
2-Allyloxy-4-hydroxy-benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : Reduction can yield alcohols.
- Substitution Reactions : The allyloxy group can participate in nucleophilic substitution reactions.
These properties make it a versatile building block for creating diverse chemical structures.
Biology
Recent studies have highlighted the biological activities of this compound, particularly its potential as an antidiabetic agent. Research indicates that derivatives of this compound inhibit pancreatic α-amylase, an enzyme crucial for carbohydrate metabolism.
Key Findings on Antidiabetic Properties :
- In vitro assays demonstrated significant inhibitory effects on human pancreatic α-amylase (IC50 values ranging from 22.1 to 130.5 μM) depending on the specific structural modifications of the compound.
| Compound | IC50 (μM) | Enzyme Target |
|---|---|---|
| 3g | 25.6 | Porcine Pancreatic α-Amylase |
| 3i | 22.1 | Human Pancreatic α-Amylase |
| 3b | 65.4 | Human Lysosomal Acid-α-Glucosidase |
| 3a | 130.5 | Human Lysosomal Acid-α-Glucosidase |
This structure-activity relationship suggests that specific modifications may enhance its therapeutic efficacy against type 2 diabetes.
Medicine
The compound is under investigation for its therapeutic properties beyond diabetes management, including potential applications in treating various metabolic disorders. Its interaction with biological targets through covalent bonding and modulation of biological pathways presents opportunities for drug development.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and serves as a precursor in various manufacturing processes. Its ability to undergo multiple chemical transformations makes it valuable in creating novel compounds for different applications.
Case Study: Antidiabetic Activity
A study published in a peer-reviewed journal examined the inhibitory effects of various derivatives of this compound on pancreatic α-amylase, highlighting its potential as a lead compound for developing new antidiabetic drugs. The results indicated that structural variations significantly influenced the inhibitory potency, guiding future drug design efforts.
Case Study: Synthesis of Complex Molecules
Research has demonstrated that using this compound as a starting material allows for efficient synthesis pathways leading to complex heterocycles such as chroman-4-one derivatives. These compounds exhibit a range of biological activities, making them attractive candidates for further pharmacological studies.
Eigenschaften
Molekularformel |
C10H10O3 |
|---|---|
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
4-hydroxy-2-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C10H10O3/c1-2-5-13-10-6-9(12)4-3-8(10)7-11/h2-4,6-7,12H,1,5H2 |
InChI-Schlüssel |
AIMPOOFQEHYGTR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C=CC(=C1)O)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













